Cas no 1193-46-0 (2,2-Dimethylcyclohexan-1-ol)

2,2-Dimethylcyclohexan-1-ol is a tertiary alcohol with a cyclohexane backbone substituted by two methyl groups at the 2-position. Its sterically hindered structure enhances stability, making it useful in synthetic organic chemistry as an intermediate or building block for more complex molecules. The compound's rigid cyclohexane ring and tertiary alcohol functionality contribute to its selectivity in reactions, particularly in nucleophilic substitutions or oxidation processes. It may also serve as a precursor for fragrances, pharmaceuticals, or specialty chemicals. The presence of two methyl groups influences its physical properties, such as boiling point and solubility, which can be tailored for specific applications.
2,2-Dimethylcyclohexan-1-ol structure
2,2-Dimethylcyclohexan-1-ol structure
Product Name:2,2-Dimethylcyclohexan-1-ol
CAS No:1193-46-0
MF:C8H16O
MW:128.212042808533
MDL:MFCD22049846
CID:891044
PubChem ID:557637
Update Time:2025-06-09

2,2-Dimethylcyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2,2-Dimethylcyclohexanol
    • BYBYZPFVXFPCND-UHFFFAOYSA-N
    • Z1350656299
    • AKOS018400514
    • EN300-321417
    • 2,2-dimethylcyclohexan-1-ol
    • Cyclohexanol, 2,2-dimethyl-
    • SCHEMBL4988233
    • 2,2-Dimethylcyclohexanol #
    • DTXSID70870858
    • 1193-46-0
    • 2,2-Dimethyl- cyclohexanol-1
    • SB84165
    • 2,2-Dimethylcyclohexan-1-ol
    • MDL: MFCD22049846
    • Inchi: 1S/C8H16O/c1-8(2)6-4-3-5-7(8)9/h7,9H,3-6H2,1-2H3
    • InChI Key: BYBYZPFVXFPCND-UHFFFAOYSA-N
    • SMILES: OC1CCCCC1(C)C

Computed Properties

  • Exact Mass: 128.120115130g/mol
  • Monoisotopic Mass: 128.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 96.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.2
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 0.9225
  • Melting Point: 8°C
  • Boiling Point: 187.67°C (estimate)
  • Refractive Index: 1.4648

2,2-Dimethylcyclohexan-1-ol Pricemore >>

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2,2-Dimethylcyclohexan-1-ol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Peracetic acid Catalysts: stereoisomer of Bis(1,1,1-trifluoromethanesulfonato-κO)[rel-(3R,9R)-3,6,9-trimet… Solvents: Acetonitrile ;  -35 °C
1.2 -35 °C
Reference
Trapping a Highly Reactive Nonheme Iron Intermediate That Oxygenates Strong C-H Bonds with Stereoretention
Serrano-Plana, Joan; Oloo, Williamson N.; Acosta-Rueda, Laura; Meier, Katlyn K.; Verdejo, Begona; et al, Journal of the American Chemical Society, 2015, 137(50), 15833-15842

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Iron (thymine-1-acetic acid complex) Solvents: Acetonitrile ;  10 h, 60 °C
Reference
From DNA to catalysis: a thymine-acetate ligated non-heme iron(III) catalyst for oxidative activation of aliphatic C-H bonds
Al-hunaiti, Afnan; Raisanen, Minna; Repo, Timo, Chemical Communications (Cambridge, 2016, 52(10), 2043-2046

Production Method 3

Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Catalysts: (OC-6-43)-[Octahydro-1,4-dimethyl-7-[(2-pyridinyl-κN)methyl]-1H-1,4,7-triazonine… Solvents: Acetonitrile ,  Water ;  30 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Reference
Iron-Catalyzed C-H Hydroxylation and Olefin cis-Dihydroxylation Using a Single-Electron Oxidant and Water as the Oxygen-Atom Source
Garcia-Bosch, Isaac; Codola, Zoel; Prat, Irene; Ribas, Xavi; Lloret-Fillol, Julio; et al, Chemistry - A European Journal, 2012, 18(42), 13269-13273

2,2-Dimethylcyclohexan-1-ol Preparation Products

Additional information on 2,2-Dimethylcyclohexan-1-ol

Chemical Profile of 2,2-Dimethylcyclohexan-1-ol (CAS No. 1193-46-0)

2,2-Dimethylcyclohexan-1-ol, identified by its Chemical Abstracts Service number (CAS No. 1193-46-0), is a significant organic compound with a variety of applications in the chemical and pharmaceutical industries. This compound belongs to the class of cyclohexanol derivatives, characterized by a six-membered cycloalkane ring substituted with two methyl groups and an hydroxyl group at the 1-position. Its molecular structure imparts unique physicochemical properties that make it valuable in synthetic chemistry and as an intermediate in industrial processes.

The structure of 2,2-Dimethylcyclohexan-1-ol consists of a rigid cyclohexane core with two adjacent methyl groups at the 2-position, enhancing its stability and reducing reactivity at positions other than the hydroxyl group. This steric hindrance makes it a useful scaffold for designing more complex molecules. The presence of the hydroxyl group at the 1-position allows for further functionalization via oxidation, esterification, or etherification, broadening its utility in synthetic pathways.

In recent years, 2,2-Dimethylcyclohexan-1-ol has garnered attention in the field of medicinal chemistry due to its potential as a precursor in the synthesis of biologically active compounds. Researchers have explored its utility in generating derivatives with pharmacological properties. For instance, modifications of the hydroxyl group or introduction of additional functional moieties can lead to compounds with antimicrobial, anti-inflammatory, or even anticancer effects. The rigid cyclohexane backbone provides a stable framework that can be modified without compromising structural integrity, making it an attractive candidate for drug design.

One of the most compelling aspects of 2,2-Dimethylcyclohexan-1-ol is its role as an intermediate in the production of fine chemicals and specialty materials. Its structural motif is found in various natural products and synthetic molecules, where it contributes to specific biological activities. For example, derivatives of this compound have been investigated for their potential applications in fragrance formulations due to their ability to act as solvents or carriers for volatile compounds. Additionally, its stability under various conditions makes it suitable for use in high-purity chemical synthesis where structural integrity is paramount.

The industrial synthesis of CAS No 1193-46-0 typically involves catalytic hydrogenation or fermentation processes that yield high-purity material suitable for pharmaceutical use. Advances in green chemistry have also led to more sustainable methods for producing this compound, reducing waste and energy consumption. These innovations align with global efforts to minimize environmental impact while maintaining high standards of chemical production.

Recent studies have highlighted the versatility of 2,2-Dimethylcyclohexan-1-ol in polymer chemistry as well. Its incorporation into polymer backbones can enhance material properties such as flexibility and thermal stability. Researchers are exploring its use in creating novel polymers that could find applications in coatings, adhesives, and even biodegradable materials. The hydroxyl group provides opportunities for cross-linking or grafting additional functional units onto the polymer chain, further tailoring material characteristics.

The pharmacological potential of CAS No 1193-46-0 has been further investigated through computational modeling and experimental validation. Computational studies suggest that derivatives of this compound may interact with specific biological targets by occupying hydrophobic pockets or binding to active sites on enzymes or receptors. Experimental validation through structure-activity relationship (SAR) studies has begun to confirm these predictions, providing insights into how modifications at different positions on the molecule can influence biological activity.

In conclusion,2,2-Dimethylcyclohexan-1-ol (CAS No. 1193-46-0) is a multifaceted compound with significant applications across multiple industries. Its unique structural features make it valuable as an intermediate in pharmaceutical synthesis, a precursor for fine chemicals, and a building block for advanced materials. Ongoing research continues to uncover new possibilities for this versatile molecule, reinforcing its importance in modern chemical science.

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